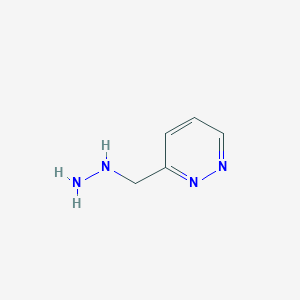

3-(Hydrazinylmethyl)pyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridazin-3-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWQCSGVGPQVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinylmethyl Pyridazine and Its Precursors

Strategies for Pyridazine (B1198779) Ring Construction Relevant to Position 3 Substitution

The formation of the pyridazine ring is a foundational step in the synthesis of 3-(hydrazinylmethyl)pyridazine. Various methodologies can be employed to construct this diazine heterocycle, with the choice of method often being dictated by the desired substitution pattern. For the synthesis of precursors to this compound, methods that allow for the introduction of a methyl or a group that can be readily converted to a methyl group at the 3-position are of paramount importance.

Cyclocondensation Reactions in Pyridazine Annulation

A cornerstone of pyridazine synthesis is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. This versatile method allows for the direct formation of the six-membered diazine ring. To achieve a substitution at the 3-position, an appropriately substituted 1,4-dicarbonyl compound is required.

The general reaction involves the condensation of a 1,4-diketone, dialdehyde, or ketoaldehyde with hydrazine, leading to the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. The selection of the starting dicarbonyl compound is critical for directing the substitution pattern of the final product. For the synthesis of a precursor to this compound, such as 3-methylpyridazine (B156695), a 1,4-dicarbonyl compound bearing a methyl group at the appropriate position would be utilized.

| Reactant 1 | Reactant 2 | Product | Notes |

| 1,4-Dicarbonyl Compound | Hydrazine | Dihydropyridazine | Intermediate product |

| Dihydropyridazine | Oxidizing Agent | Pyridazine | Final aromatic product |

This table illustrates the general two-step process of pyridazine synthesis from 1,4-dicarbonyl compounds.

Alternative Ring-Closure Approaches for Dihydropyridazine Intermediates

Beyond the classical 1,4-dicarbonyl condensation, other ring-closure strategies can be employed to generate dihydropyridazine intermediates, which can then be oxidized to the desired pyridazine. These methods often provide alternative routes to access pyridazine cores that may be difficult to obtain through traditional means. For instance, hetero-Diels-Alder reactions between a diene and an azo-dienophile can lead to the formation of a tetrahydropyridazine ring, which can be subsequently oxidized.

Furthermore, intramolecular cyclization reactions of appropriately functionalized acyclic precursors, such as γ-halocarbonyl compounds with hydrazine, can also yield dihydropyridazine intermediates. The subsequent aromatization is a crucial step and can be achieved using a variety of oxidizing agents, including manganese dioxide (MnO2) or air oxidation under specific conditions. mdpi.com

Introduction of the Hydrazinylmethyl Moiety at the Pyridazine C-3 Position

With the pyridazine core in hand, the next critical phase is the introduction of the hydrazinylmethyl group at the C-3 position. This can be accomplished through either direct functionalization of a pre-existing pyridazine or, more commonly, through a multi-step sequence involving the manipulation of a precursor functional group at the desired position.

Direct Functionalization Methods on the Pyridazine Core

Direct C-H functionalization of the pyridazine ring at the C-3 position to introduce a methyl or a related group is a challenging but attractive strategy. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, but direct C-H activation for the introduction of an alkyl group often requires specific directing groups or transition metal catalysis. While methods for the direct functionalization of some heterocyclic systems are known, their application to the specific synthesis of 3-methylpyridazine is not widely documented.

Multi-step Synthetic Sequences via Precursor Manipulation

A more established and versatile approach to installing the hydrazinylmethyl group involves a multi-step sequence starting from a pyridazine precursor bearing a suitable functional group at the C-3 position. A common and effective strategy involves the use of a halomethyl-pyridazine intermediate.

The synthesis of 3-(halomethyl)pyridazine, such as 3-(chloromethyl)pyridazine (B1315788) or 3-(bromomethyl)pyridazine (B1321611), is a key step as the halogen provides a reactive handle for subsequent nucleophilic substitution. There are two primary pathways to these intermediates:

From 3-Methylpyridazine: A common method for the synthesis of benzylic and allylic halides is the free-radical halogenation of the corresponding methyl-substituted aromatic compound. This reaction is typically carried out using a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. daneshyari.comlibretexts.org By analogy, 3-methylpyridazine can be subjected to these conditions to yield 3-(bromomethyl)pyridazine. daneshyari.com The regioselectivity of this reaction on substituted pyridines suggests that the methyl group at the 3-position of pyridazine would be susceptible to such halogenation. daneshyari.com

| Starting Material | Reagents | Product | Reaction Type |

| 3-Methylpyridazine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 3-(Bromomethyl)pyridazine | Free Radical Bromination |

This table outlines the synthesis of 3-(bromomethyl)pyridazine from 3-methylpyridazine.

From 3-Pyridazinemethanol: An alternative route to 3-(halomethyl)pyridazines involves the conversion of the corresponding alcohol, 3-pyridazinemethanol. This alcohol can be synthesized from a 3-carboxypyridazine derivative through reduction. The subsequent conversion of the alcohol to the halide can be achieved using standard halogenating agents such as thionyl chloride (SOCl2) for the chloride or phosphorus tribromide (PBr3) for the bromide. google.compku.edu.cnsciencemadness.orgreddit.com A patent for the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride details a similar multi-step process involving oxidation of 3-methylpyridine (B133936) to the carboxylic acid, esterification, reduction to the alcohol, and finally chlorination with thionyl chloride, a strategy that could be adapted for the pyridazine analogue. google.com

The final step in the synthesis of this compound is the nucleophilic substitution of the halogen in a 3-(halomethyl)pyridazine with hydrazine. This reaction is a standard method for the formation of hydrazines from alkyl halides. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, displacing the halide from the methylene (B1212753) group attached to the pyridazine ring. The reaction is typically carried out in a suitable solvent, and an excess of hydrazine may be used to minimize the formation of the double substitution product. This method is analogous to the well-established synthesis of hydrazinylpyridazines from chloropyridazines and hydrazine hydrate (B1144303). nih.gov The commercial availability of 3-(chloromethyl)pyridazine hydrochloride and 3-(bromomethyl)pyridazine hydrobromide further supports the viability of this synthetic route. chemshuttle.com

| Reactant | Reagent | Product | Reaction Type |

| 3-(Halomethyl)pyridazine | Hydrazine (or Hydrazine Hydrate) | This compound | Nucleophilic Substitution |

This table summarizes the final step in the synthesis of this compound.

Nucleophilic Displacement with Hydrazine Reagents (e.g., Hydrazinolysis)

The key step in the synthesis of this compound is the nucleophilic displacement of a leaving group on the methyl substituent at the 3-position of the pyridazine ring by a hydrazine reagent. This reaction, often referred to as hydrazinolysis when hydrazine is the nucleophile, is a well-established method for forming hydrazine derivatives.

The most common precursors for this reaction are 3-(chloromethyl)pyridazine or 3-(bromomethyl)pyridazine. These compounds, while not extensively detailed in the synthetic literature, are available from commercial suppliers, indicating that viable synthetic routes to them exist chemshuttle.combldpharm.com. A plausible synthetic pathway to 3-(chloromethyl)pyridazine could be analogous to the synthesis of 3-(chloromethyl)pyridine hydrochloride, which involves the conversion of 3-(hydroxymethyl)pyridine to the chloromethyl derivative using thionyl chloride (SOCl₂) google.com. Similarly, the transformation of (2-(4'-chloro-3'-methylphenyl)-6-methylimidazo[1,2a]pyrazin-3-yl)methanol to the corresponding 3-bromomethyl derivative has been accomplished using phosphorus tribromide (PBr₃) ejbps.com. Thus, it is reasonable to propose the synthesis of 3-(halomethyl)pyridazines from 3-(hydroxymethyl)pyridazine, a known compound nih.gov.

Once the 3-(halomethyl)pyridazine precursor is obtained, it can be reacted with hydrazine or hydrazine hydrate to yield this compound. A direct analogy for this transformation is the synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine from 3-chloro-6-(meta-chlorophenyl)pyridazine. In this reported procedure, the chloropyridazine derivative is heated with anhydrous hydrazine to afford the desired product acs.org. Another relevant example is the reaction of a 3-chloropyridazine (B74176) derivative with hydrazine hydrate in dioxane under reflux, which also yields the corresponding hydrazinylpyridazine nih.gov.

The reaction conditions for such nucleophilic substitutions can vary, but they generally involve heating the halo-precursor with an excess of the hydrazine reagent, either neat or in a suitable solvent like ethanol (B145695) or dioxane nih.gov. The table below summarizes typical conditions for analogous hydrazinolysis reactions on the pyridazine ring.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 3-chloro-6-(m-chlorophenyl)pyridazine | Anhydrous hydrazine | N/A | 82°C | 3 h | N/A | acs.org |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate (99%) | Dioxane | Reflux | 6 h | 55% | nih.gov |

| 2,3-dichloropyridine | Hydrazine hydrate | Ethanol | Reflux | N/A | N/A |

This table presents data for analogous reactions as specific data for 3-(chloromethyl)pyridazine is not available in the cited literature.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridazine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not prominent in the literature, general strategies applied to pyridazine and other N-heterocycle syntheses can be considered.

Key principles of green chemistry that could be applied include:

Use of Safer Solvents: Traditional syntheses of pyridazine derivatives often employ volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. For the hydrazinolysis step, using ethanol or even water as a solvent, if the reactivity allows, would be a greener approach compared to dioxane.

Catalysis: The development of catalytic methods can reduce the need for stoichiometric reagents and minimize waste. While the nucleophilic substitution with hydrazine is typically not a catalytic process, the synthesis of the pyridazine core itself can benefit from catalysis. For instance, metal-catalyzed cross-coupling reactions are a common way to build substituted pyridazines, and advancements in this area focus on using more benign and recyclable catalysts acs.org.

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption. This has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazines, and could potentially be used to accelerate the nucleophilic displacement reaction with hydrazine.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, the nucleophilic substitution step is generally atom-economical, with the main byproduct being a halide salt.

Chemical Reactivity and Transformation Studies of 3 Hydrazinylmethyl Pyridazine

Reactivity of the Hydrazinyl Group

The hydrazinyl group, with its two adjacent nitrogen atoms, is a potent nucleophile and is also susceptible to redox reactions.

Nucleophilic Reactions with Electrophilic Species

The lone pairs of electrons on the nitrogen atoms of the hydrazinyl group confer significant nucleophilicity, enabling reactions with a variety of electrophiles.

3-(Hydrazinylmethyl)pyridazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic method for the formation of a carbon-nitrogen double bond and is typically catalyzed by a small amount of acid. The resulting pyridazinyl hydrazones are stable compounds with applications in coordination chemistry and as intermediates for further synthetic transformations. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration.

A variety of aldehydes and ketones can be utilized in this reaction, leading to a diverse library of hydrazone derivatives. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (E)-3-((2-Benzylidenehydrazinyl)methyl)pyridazine | Ethanol (B145695), rt, 2-4 h |

| This compound | Acetone | 3-((2-Isopropylidenehydrazinyl)methyl)pyridazine | Methanol, reflux, 3 h |

| This compound | 4-Nitrobenzaldehyde | (E)-3-((2-(4-Nitrobenzylidene)hydrazinyl)methyl)pyridazine | Acetic acid (cat.), Ethanol, reflux, 2 h |

The nitrogen atoms of the hydrazinyl group in this compound can be readily acylated and alkylated. Acylation is typically achieved using acyl chlorides or anhydrides, leading to the formation of stable acyl hydrazides. google.comnih.gov The reaction usually proceeds at the terminal, more nucleophilic nitrogen atom. These acylated derivatives are important intermediates in the synthesis of various heterocyclic compounds.

Alkylation, on the other hand, can occur at one or both nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. d-nb.info The use of a strong base can facilitate the formation of a dianion, allowing for selective dialkylation. d-nb.info Monoalkylation can also be achieved by carefully controlling the stoichiometry of the reactants. d-nb.info

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N'-(Pyridazin-3-ylmethyl)acetohydrazide | Pyridine (B92270), 0 °C to rt |

| Alkylation (Mono) | Methyl iodide | 3-((1-Methylhydrazinyl)methyl)pyridazine | Base (e.g., K2CO3), Acetonitrile, rt |

| Alkylation (Di) | Excess Ethyl bromide | 3-((1,2-Diethylhydrazinyl)methyl)pyridazine | Strong base (e.g., n-BuLi), THF, -78 °C to rt |

While this compound itself is not a 1,3-dipole, its derivatives, such as hydrazones, can be converted into species that participate in [3+2] cycloaddition reactions. For instance, oxidation of a hydrazone can generate a nitrile imine, a reactive 1,3-dipole. koreascience.kr These nitrile imines can then react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. koreascience.krbeilstein-journals.orgnih.gov This approach provides a powerful tool for the synthesis of complex heterocyclic systems containing a pyridazine (B1198779) moiety. The reaction of pyridazinium ylides, which can be generated from pyridazinium salts, with dipolarophiles also represents a pathway for [3+2] cycloadditions to form fused ring systems. nih.gov

Redox Chemistry of the Hydrazine Moiety

The hydrazine functional group in this compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of the hydrazine moiety can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert the hydrazine to a diazene, which can be a useful intermediate. For instance, the oxidation of hydrazides can yield aryl diazenes. acs.org More vigorous oxidation can lead to cleavage of the nitrogen-nitrogen bond. The oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate has been shown to proceed with carbon-nitrogen bond cleavage. rsc.org

Reduction: The hydrazine group can be reduced, although this is less common than the reduction of hydrazones. The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, is a classic example of a reaction involving the reduction of a hydrazine derivative under basic conditions. organicchemistrydata.org The reduction of the N-N bond in the hydrazine moiety itself would lead to the formation of an aminomethyl group and ammonia, though this is a less synthetically useful transformation.

Reactivity of the Pyridazine Ring System

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity towards both nucleophilic and electrophilic species.

Nucleophilic Aromatic Substitution: The pyridazine ring is generally susceptible to nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.org Electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. The positions ortho and para to the ring nitrogens are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. stackexchange.comyoutube.comquora.com The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution reaction. The hydrazinylmethyl group at the 3-position, being weakly electron-donating by induction, would have a modest deactivating effect on the ring towards nucleophilic attack compared to an unsubstituted pyridazine.

Electrophilic Aromatic Substitution: In contrast to its reactivity towards nucleophiles, the pyridazine ring is highly resistant to electrophilic aromatic substitution (SEAr). researchgate.netwikipedia.org The electron-deficient nature of the ring deactivates it towards attack by electrophiles. Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring. youtube.comquora.comyoutube.com If forced to react, substitution is expected to occur at the position of highest electron density, which is typically the C-4 or C-5 position. The introduction of strong electron-donating groups onto the ring is usually necessary to facilitate electrophilic substitution.

Electrophilic Aromatic Substitution on the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which deactivate it towards electrophilic attack. researchgate.net Generally, pyridazines are resistant to direct electrophilic aromatic substitution reactions unless the ring is activated by potent electron-donating groups. researchgate.net

The hydrazinylmethyl group (-CH₂NHNH₂) attached at the 3-position is an activating group. Through resonance, the lone pairs of electrons on the nitrogen atoms can increase the electron density of the pyridazine ring, thereby facilitating electrophilic attack. The directing effect of the hydrazinylmethyl group would likely favor substitution at positions ortho and para to itself. However, the pyridazine nitrogen atoms strongly withdraw electron density, making the ring less reactive than benzene. quimicaorganica.org

Detailed experimental studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. However, based on the general principles of electrophilic substitution on substituted pyridines and other azines, it can be inferred that reactions such as nitration, halogenation, and sulfonation would require carefully optimized conditions to achieve substitution on the pyridazine ring without undesired side reactions involving the reactive hydrazinylmethyl group. quimicaorganica.orglibretexts.org

Nucleophilic Aromatic Substitution on the Pyridazine Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridazine nucleus makes it susceptible to nucleophilic aromatic substitution (SNA r). thieme-connect.de This reactivity is particularly pronounced when a good leaving group is present on the ring. The pyridazine nucleus does not possess any "unactivated" carbon atoms with respect to nucleophilic attack. thieme-connect.de

For this compound itself, direct nucleophilic substitution of a hydrogen atom is not a typical reaction pathway. However, if a leaving group such as a halogen were introduced at another position on the pyridazine ring, nucleophilic displacement would be a viable transformation. For instance, in related pyridazine systems, chloro groups can be readily displaced by various nucleophiles. nih.gov

Furthermore, activation of the pyridazine ring by N-oxidation significantly enhances its reactivity towards nucleophiles. Pyridazine N-oxides are valuable intermediates in the functionalization of the pyridazine core, as they readily undergo nucleophilic substitution at the positions ortho and para to the N-oxide functionality. wur.nlscripps.educhemtube3d.com While specific studies on the N-oxidation of this compound and subsequent nucleophilic substitution are not detailed in the available literature, this represents a plausible and powerful strategy for its further derivatization.

Hydrogenation and Other Reduction Pathways of the Aromatic Ring

The catalytic hydrogenation of N-heteroarenes, including pyridazines, is a fundamental transformation for accessing their saturated or partially saturated counterparts. The reduction of the pyridazine ring in this compound would lead to various substituted piperidines, which are important scaffolds in medicinal chemistry.

The hydrogenation of pyridines and their derivatives has been achieved using various catalysts under different conditions. researchgate.netasianpubs.orgchemrxiv.org For instance, platinum oxide (PtO₂) in glacial acetic acid has been used for the hydrogenation of substituted pyridines. researchgate.netasianpubs.org Rhodium and iridium-based catalysts have also shown efficacy in the hydrogenation of N-heteroarenes. acs.org

The specific conditions for the hydrogenation of this compound would need to be carefully selected to achieve the desired level of reduction (i.e., di-, tetra-, or hexahydropyridazine) and to avoid side reactions involving the hydrazinylmethyl group. Metal hydrides can also be employed for the reduction of the pyridazine ring, potentially offering different selectivity profiles compared to catalytic hydrogenation. mdpi.com

Intramolecular Cyclization and Rearrangement Processes

The presence of the reactive hydrazinylmethyl group at the 3-position of the pyridazine ring provides a handle for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations are particularly valuable for the synthesis of novel polycyclic aromatic compounds with potential biological activities.

One of the most common applications of hydrazinyl-substituted heterocycles is in the synthesis of fused triazole rings. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine has been shown to undergo condensation with reagents like acetic anhydride, p-chlorobenzaldehyde, and carbon disulphide to yield the corresponding pyridazinotriazine derivatives. nih.gov Similarly, this compound could be expected to undergo cyclocondensation reactions with various electrophilic reagents to form fused ring systems such as triazolopyridazines. nih.govnih.govresearchgate.net

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazine moiety onto an electrophilic center, followed by cyclization and dehydration. The nature of the fused ring system formed depends on the reagent used for the cyclization.

| Reagent | Resulting Fused Ring System |

| Formic Acid / Orthoesters | researchgate.netresearchgate.netacs.orgTriazolo[4,3-b]pyridazine |

| Phosgene / Thiophosgene | researchgate.netresearchgate.netacs.orgTriazolo[4,3-b]pyridazinone/thione |

| Carbon Disulfide | researchgate.netresearchgate.netacs.orgTriazolo[4,3-b]pyridazine-thione |

| α-Haloketones | Imidazo[1,2-b]pyridazine |

Rearrangement reactions of the pyridazine ring itself are also known, though less common. For instance, an unusual acid-induced pyridazine-to-pyrazole ring transformation has been reported for a phenyl(pyridazin-4-yl)methanol derivative. researchgate.net While no such rearrangements have been specifically documented for this compound, the possibility of such transformations under certain reaction conditions, particularly in the presence of strong acids, cannot be entirely ruled out. The Boulton–Katritzky rearrangement is another example of a recyclization reaction that can occur in related heterocyclic systems containing a hydrazine moiety, leading to the formation of 1,2,3-triazoles. beilstein-journals.org

Mechanistic Investigations of Reaction Pathways

The mechanisms of the reactions involving this compound are generally understood based on established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex or arenium ion). The activating effect of the hydrazinylmethyl group stabilizes this intermediate, thereby facilitating the substitution. libretexts.org

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient pyridazine ring to form a Meisenheimer-like intermediate. This is followed by the departure of the leaving group to restore aromaticity. In the case of pyridazine N-oxides, the N-oxide group acts as a strong activating group for nucleophilic attack. wur.nlchemtube3d.com

Despite a comprehensive search for scholarly articles and spectroscopic data, no specific experimental or detailed theoretical spectroscopic information (NMR, FT-IR, Raman, Mass Spectrometry) for the chemical compound "this compound" could be located in the public domain.

The search yielded general information about the spectroscopic properties of the pyridazine ring system and the hydrazinyl functional group in various other molecules. This included typical chemical shift ranges for protons on a pyridazine ring in ¹H NMR, characteristic infrared absorption frequencies for N-H and C=N bonds, and common fragmentation patterns for pyridazine-containing compounds in mass spectrometry.

However, none of the search results provided the specific, detailed data required to construct the requested article with in-depth analysis and data tables for "this compound" itself. The absence of primary literature detailing the synthesis and characterization of this specific compound means that the necessary data for a thorough spectroscopic and structural analysis, as outlined in the user's request, is not available.

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a pivotal technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. This technique would allow for the unambiguous confirmation of the connectivity of the 3-(Hydrazinylmethyl)pyridazine molecule, providing exact measurements of bond lengths and angles within both the pyridazine (B1198779) ring and the hydrazinylmethyl side chain.

For related pyridazine structures, the heterocyclic ring is generally found to be planar. researchgate.netmdpi.com Analysis of analogous compounds suggests that the crystal packing of this compound would likely be stabilized by intermolecular hydrogen bonds. Specifically, the hydrogen atoms of the hydrazinyl group (-NHNH2) are expected to act as hydrogen-bond donors, forming interactions with the nitrogen atoms of the pyridazine rings of adjacent molecules. nih.gov These interactions create a supramolecular network in the solid state. For instance, in the crystal structure of similar heterocyclic compounds, N—H⋯N hydrogen bonds are common and lead to the formation of specific motifs, such as inversion dimers. nih.gov

Hypothetical Crystallographic Data for this compound The following table is illustrative and based on typical data for small organic molecules, as specific data for the target compound is not available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.75 |

| c (Å) | 9.71 |

| β (°) | 91.5 |

| Volume (ų) | 615.3 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Its primary role is to identify the crystalline phases present in a sample and to assess its purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form or polymorph. google.com

For this compound, PXRD would be employed after synthesis and purification to confirm that the bulk material consists of a single crystalline phase. The presence of sharp, well-defined peaks in the diffraction pattern would indicate a highly crystalline material. Conversely, broad humps would suggest the presence of amorphous content. The technique is also crucial for identifying different polymorphic forms of a compound, which can have distinct physical properties. nih.gov The experimental PXRD pattern can be compared against a pattern simulated from single-crystal X-ray diffraction data to confirm the structural identity of the bulk sample. google.com

Illustrative Powder X-ray Diffraction Peak List This table represents a hypothetical PXRD pattern, as experimental data is unavailable.

| Position [°2θ] | Hypothetical Relative Intensity [%] |

|---|---|

| 8.2 | 85 |

| 11.3 | 60 |

| 18.5 | 70 |

| 19.3 | 100 |

| 20.5 | 95 |

| 23.2 | 80 |

| 27.8 | 55 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the key electronic transitions are typically of the n→π* (an electron from a non-bonding orbital to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital to an anti-bonding π* orbital) types. researchgate.net

The pyridazine ring itself is an aromatic heterocycle, and its UV-Vis spectrum is expected to show characteristic absorption bands. Studies on the parent pyridazine molecule show absorptions related to both n→π* and π→π* transitions. researchgate.net The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths. researchgate.net The presence of the hydrazinylmethyl substituent on the pyridazine ring may cause a slight shift in the position and intensity of these absorption maxima (λmax) due to its electronic effects on the aromatic system. Analysis of the spectrum provides insight into the electronic structure and extent of conjugation within the molecule.

Expected UV-Vis Absorption Data The following data is based on the known spectroscopic properties of pyridazine and related structures.

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π | 220 - 270 | High (>5000) |

| n → π | > 290 | Low (<1000) |

Coordination Chemistry of 3 Hydrazinylmethyl Pyridazine

Ligand Design Principles and Potential Coordination Modes of Hydrazinylmethylpyridazines

Pyridazine-based ligands are valued in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. researchgate.net The design of ligands like 3-(Hydrazinylmethyl)pyridazine incorporates both the pyridazine (B1198779) ring and a hydrazinyl (-NHNH2) functional group, providing multiple potential coordination sites. The pyridazine ring itself contains two adjacent nitrogen atoms, making it an electron-deficient aromatic system. researchgate.net

The potential coordination modes for hydrazinylmethylpyridazines are diverse. They can function as:

Bidentate Ligands : Coordination can occur through one nitrogen atom of the pyridazine ring and the terminal nitrogen of the hydrazinyl group, forming a stable chelate ring. nih.govresearchgate.net

Bridging Ligands : The pyridazine ring can bridge two metal centers, a common feature in the formation of dinuclear or polynuclear complexes. researchgate.net

Tridentate Ligands : In related hydrazone derivatives (formed by condensation of the hydrazinyl group), the ligand can coordinate via the pyridazine nitrogen, the imine nitrogen, and another donor atom, often from a condensed aldehyde or ketone. researchgate.net

The specific coordination behavior is influenced by the steric and electronic properties of substituents on the pyridazine ring and the nature of the metal ion involved. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridazine-based ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The resulting complexes can be isolated as crystalline solids and characterized using various analytical techniques.

Hydrazinylmethylpyridazine and its derivatives readily react with first-row transition metal salts, such as those of cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), to form stable coordination compounds. researchgate.net For example, tridentate pyridazine hydrazone ligands have been shown to react with first-row transition metal nitrates to yield crystalline complexes. researchgate.net The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating, to facilitate the reaction. researchgate.netmorressier.com

The final structure of the metal complex is significantly influenced by the choice of the metal center and the counter-anions present in the reaction.

Stoichiometry : Different metal-to-ligand stoichiometries, such as 1:1 (ML) and 1:2 (ML2), can be formed. researchgate.net For instance, with a pyridyl hydrazone ligand, Co(II) and Ni(II) tend to form ML2 complexes, while Cu(II) may form an ML type complex. researchgate.net The formation of 1:1 versus 1:2 complexes can also be directed by steric hindrance from substituents on the ligand. researchgate.net

Geometry : The coordination geometry around the metal center is determined by the metal's preferred coordination number and the ligand's denticity. Octahedral geometries are common, particularly for ML2 complexes where two tridentate ligands coordinate to the metal, creating an N6 coordination sphere. researchgate.net In ML complexes, anions such as nitrate can coordinate directly to the metal center to complete the coordination sphere, leading to geometries like a distorted octahedron with an N3O3 sphere. researchgate.net

The data below illustrates how different metal ions and ligand structures can result in varied complex stoichiometries.

| Ligand | Metal Ion | Resulting Complex Type | Coordination Sphere |

| Pyridyl hydrazone (tolyl substituent) | Co(II), Ni(II), Zn(II) | ML22 | N6 |

| Pyridyl hydrazone (tolyl substituent) | Cu(II) | [ML(NO3)2] | N3O3 |

| Pyridyl hydrazone (tert-butyl substituent) | Ni(II), Cu(II), Zn(II) | [ML(NO3)2] | N3O3 |

This table is generated based on findings from related pyridazine hydrazone systems. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. Upon complexation, the stretching frequencies of functional groups involved in bonding to the metal ion typically shift. For pyridazine-based ligands, shifts in the ν(C=N) stretching bands to a different wavenumber compared to the free ligand indicate the involvement of the pyridazine or imine nitrogen atoms in coordination. acs.org The appearance of new, weak bands in the far-IR region (typically 415-450 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The complexation of a metal to a pyridazine ligand is often evidenced by a significant shift in the position of the ligand's characteristic π → π* transition bands. analis.com.my These transitions, typically observed in the UV region for the free ligand, can shift upon coordination due to the perturbation of the ligand's electronic structure by the metal ion. analis.com.mylibretexts.org

The following table summarizes typical spectroscopic changes observed upon complexation of pyridazine-based ligands.

| Spectroscopic Technique | Observation | Interpretation |

| Infrared (IR) | Shift in ν(C=N) stretching frequencies | Coordination of pyridazine/imine nitrogen to the metal center acs.org |

| New bands in the 415-450 cm⁻¹ range | Formation of M-N bonds researchgate.net | |

| UV-Visible | Shift in ligand π → π* transition bands | Confirmation of metal-ligand complexation analis.com.my |

| Appearance of d-d transition bands | Characteristic of the transition metal ion's electronic environment libretexts.org |

This table is generated based on findings from various pyridazine and related heterocyclic ligand systems.

Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. scielo.org.co By studying the oxidation and reduction potentials, insights can be gained into the electronic structure of the complex and the influence of the ligand on the metal center's stability in different oxidation states.

For complexes with pyridazine-based ligands, CV studies often reveal one or more redox processes. These can be metal-centered (e.g., M(II)/M(III) or M(II)/M(I) couples) or ligand-centered. acs.org For example, studies on Re(I) complexes with pyrazolyl–pyridazine ligands showed an irreversible oxidation attributed to the Re(I)/Re(II) couple and an irreversible, ligand-centered reduction. acs.org Similarly, Cu(II), Fe(II), and Ni(II) complexes with a bis(pyrazolyl)pyridazine ligand exhibited quasi-reversible single-electron transfer processes. analis.com.my

The electrochemical behavior is sensitive to the ligand's electronic properties; electron-withdrawing or -donating substituents on the pyridazine ring can shift the redox potentials of the complex. nih.gov These studies can also confirm that the stoichiometry of the complex observed in the solid state is maintained in solution. researchgate.net

The table below presents representative electrochemical data for metal complexes with pyridazine-type ligands.

| Complex | Redox Process | Potential (V vs. reference) | Reversibility |

| [Cu2(C17H28N6)·4Cl] | Oxidation / Reduction | +0.75 / +0.03 | Quasi-reversible |

| [Fe2(C17H28N6)·4Cl] | Oxidation / Reduction | -0.67 / -0.47 | Quasi-reversible |

| [Ni2(C17H28N6)·4Cl] | Oxidation / Reduction | +0.71 / +0.12 | Quasi-reversible |

| [(LIII)Re(CO)3Br] | Oxidation (ReI/ReII) | +0.94 | Irreversible |

| [(LIII)Re(CO)3Br] | Reduction (Ligand-centered) | -1.90 | Irreversible |

Data compiled from studies on related bis(pyrazolyl)pyridazine analis.com.my and pyrazolyl–pyridazine ligands acs.org. Potentials are illustrative of the types of processes observed.

Lack of Specific Research Data on the Supramolecular Assembly and Crystal Engineering of this compound Coordination Polymers

A thorough review of available scientific literature reveals a significant gap in the specific research area of the supramolecular assembly and crystal engineering of coordination polymers involving the ligand this compound. Despite extensive searches for detailed research findings, including crystallographic data and analyses of supramolecular interactions, no dedicated studies detailing the use of this particular ligand in the construction of coordination polymers were identified.

The field of crystal engineering relies heavily on the predictable nature of intermolecular interactions to design and synthesize novel crystalline architectures with desired properties. Ligands containing pyridazine and hydrazone or hydrazinyl moieties are of significant interest in this field due to their versatile coordination modes and their ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of extended supramolecular networks.

For instance, studies on related pyridazine bis(hydrazone) ligands have demonstrated their capacity to self-assemble with metal ions to form complex polynuclear structures, such as molecular grids. nih.gov The final architecture of these assemblies is highly dependent on the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the ligand. nih.gov Similarly, research into pyrimidine-hydrazone based ligands has highlighted their utility in constructing various metallo-supramolecular structures. bohrium.comresearchgate.netfigshare.com

However, the specific substitution pattern of a methylhydrazinyl group at the 3-position of the pyridazine ring in this compound presents a unique combination of a flexible coordinating arm and a heterocyclic core. The detailed study of how this specific ligand directs the assembly of coordination polymers, the resulting crystal structures, and the nature of the non-covalent interactions that stabilize these structures remains an unexplored area of research.

Consequently, the creation of an article section with detailed research findings, data tables of crystallographic parameters, and an in-depth discussion on the supramolecular assembly and crystal engineering of coordination polymers solely involving this compound is not feasible at this time due to the absence of published experimental data. Further research is required to synthesize and characterize coordination polymers with this ligand to elucidate its role in crystal engineering and the formation of novel supramolecular architectures.

Theoretical and Computational Investigations of 3 Hydrazinylmethyl Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Following a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound 3-(Hydrazinylmethyl)pyridazine are not presently available. While extensive research exists on the computational analysis of related pyridazine (B1198779) and hydrazine (B178648) derivatives using methods like Density Functional Theory (DFT), the specific data required to populate the outlined sections for this compound has not been published.

Computational chemistry is a powerful tool for investigating the properties of molecules. bohrium.com DFT, in particular, is a widely used method to study the electronic structure and geometry of molecules, providing valuable insights that complement experimental findings. nih.gov These theoretical calculations can predict molecular properties before a compound is even synthesized. mdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For related heterocyclic compounds, studies have successfully used DFT methods, such as the B3LYP hybrid functional, to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov Conformational analysis would further explore different spatial arrangements (conformers) of the flexible hydrazinylmethyl side chain and their relative energies to identify the most stable conformer(s). However, specific optimized coordinates and conformational analysis for this compound are not documented in the retrieved scientific literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govirjweb.com

For many pyridazine and pyridine (B92270) derivatives, DFT calculations have been employed to determine HOMO-LUMO energies and map their spatial distribution. niscpr.res.inmdpi.comscirp.org This analysis reveals the most probable sites for electrophilic and nucleophilic attacks. For this compound, one would expect the nitrogen atoms of the pyridazine ring and the hydrazine group to significantly influence the distribution of these orbitals. However, specific energy values and orbital distribution maps for this compound are not available in the current literature.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyridine Derivative (Note: This data is for a different molecule and is shown for illustrative purposes only, as specific data for this compound is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Source: Illustrative data based on studies of related compounds. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. niscpr.res.in The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions, offering deep insights into the molecule's stability. While NBO analyses have been performed on various nitrogen-containing heterocycles to understand their intramolecular interactions, specific NBO data for this compound has not been reported. nih.govniscpr.res.in

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, one would anticipate negative potential regions around the nitrogen atoms of both the pyridazine ring and the hydrazine moiety. However, a specific MEP map for this compound is not available in the reviewed literature.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

DFT calculations are frequently used to predict spectroscopic properties, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. nih.govsemanticscholar.org Theoretical vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. mdpi.comscirp.org Such comparative studies, which have been conducted for numerous pyridazine derivatives, help in the detailed assignment of spectral bands and confirm molecular structures. mdpi.comsemanticscholar.org Unfortunately, no studies presenting a correlation between theoretical and experimental spectra for this compound were found.

Synthetic Applications of 3 Hydrazinylmethyl Pyridazine in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic hydrazine (B178648) moiety and a pyridazine (B1198779) ring system makes 3-(hydrazinylmethyl)pyridazine a key intermediate in the construction of more elaborate molecular architectures. The pyridazine ring itself is a pharmacophore found in several bioactive compounds, adding to the interest in its derivatives nih.gov.

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from standard synthetic methodologies. A plausible and commonly employed route would involve the nucleophilic substitution of a leaving group on the methyl substituent at the 3-position of the pyridazine ring with hydrazine hydrate (B1144303). A typical precursor for this reaction would be 3-(chloromethyl)pyridazine (B1315788), which, when treated with hydrazine hydrate, would yield the desired this compound nih.govresearchgate.net. The existence of this compound and its hydrochloride salt is confirmed by their respective CAS numbers: 1333245-18-3 and 1427460-16-9 bldpharm.combldpharm.com.

The hydrazinyl moiety of this compound is a powerful tool for the construction of new heterocyclic rings. Hydrazine and its derivatives are well-known precursors for the synthesis of a variety of five-membered heterocycles, such as pyrazoles and triazoles, through condensation reactions with appropriate dicarbonyl compounds or other cyclization partners.

For instance, the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles nih.gov. Similarly, 1,2,4-triazoles can be synthesized from hydrazines through various routes, including reactions with amides or thioamides. The general reactivity of hydrazinylpyridazines in forming fused heterocyclic systems, such as pyridazinotriazines, has been demonstrated, highlighting the synthetic potential of the hydrazine group attached to a pyridazine core nih.govresearchgate.net.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established reactivity of hydrazine derivatives.

| Heterocyclic System | Potential Reagents | Reaction Type |

| Pyrazole | 1,3-Diketones, β-Ketoesters | Cyclocondensation |

| 1,2,4-Triazole | Formic acid, Orthoesters, Thioamides | Cyclization |

| Pyrazolone | β-Ketoesters | Condensation-Cyclization |

| Hydrazone | Aldehydes, Ketones | Condensation |

This table presents potential synthetic routes based on the known reactivity of hydrazine compounds.

The pyridazine nitrogen atoms, along with the two nitrogen atoms of the hydrazine group, provide multiple coordination sites in this compound. This arrangement makes it an excellent candidate for the design and synthesis of polydentate ligands, which are crucial in coordination chemistry for stabilizing metal ions in various oxidation states and for creating metal complexes with specific catalytic or material properties.

By reacting this compound with carbonyl compounds, Schiff base ligands can be readily formed. These ligands can then be used to chelate metal ions. For example, condensation with salicylaldehyde or other substituted aldehydes would yield tridentate or tetradentate ligands capable of forming stable complexes with transition metals.

Furthermore, the difunctional nature of this compound allows for its incorporation into macrocyclic structures. Reactions with dialdehydes or other bifunctional linkers under high dilution conditions can lead to the formation of macrocycles containing the pyridazine unit within their framework. These macrocyclic ligands are of significant interest for their ability to selectively bind specific metal ions and for their applications in areas such as medical imaging, sensing, and catalysis.

Derivatization for Analytical and Diagnostic Purposes

The reactive hydrazine group in this compound can be readily derivatized, making it a useful scaffold for the development of analytical reagents and diagnostic tools.

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. The hydrazine moiety of this compound can react with various derivatizing agents to introduce a fluorescent or UV-active tag onto a target molecule.

For instance, it can be used to derivatize carbonyl compounds (aldehydes and ketones) to form stable hydrazones that can be easily detected. This approach is valuable in biomedical and environmental analysis for the quantification of important carbonyl-containing metabolites or pollutants google.com. The introduction of the pyridazine ring might also modulate the photophysical properties of the resulting derivatives.

The structural features of this compound also make it a candidate for the development of more sophisticated chemical probes and tags. By attaching a fluorescent moiety to the hydrazine group, a fluorescent probe can be created. The pyridazine ring, with its specific electronic and hydrogen-bonding properties, could potentially interact with biological macromolecules, leading to changes in the fluorescence signal upon binding. This could be exploited for the development of sensors for specific biological targets.

Applications in Functional Materials Chemistry

The pyridazine heterocycle is known to be a component in various functional materials, including ligands for metal-organic frameworks (MOFs) and components of organic electronic materials nih.gov. The incorporation of this compound into polymers or larger molecular assemblies could lead to new functional materials.

For example, the hydrazine group can be used as a reactive handle to graft the pyridazine unit onto polymer backbones, potentially modifying the thermal, optical, or coordination properties of the material. The nitrogen atoms of the pyridazine ring can act as coordination sites for metal ions, suggesting that polymers functionalized with this moiety could be used for metal ion sequestration or as heterogeneous catalysts. While specific applications of this compound in this area are yet to be extensively explored, the inherent properties of its constituent parts suggest a promising future in the design of novel functional materials.

Role in the Development of Organic Semiconductors and Optoelectronic Devices

The field of organic electronics has seen a surge in interest in nitrogen-containing heterocycles due to their inherent electronic properties. Pyridazine derivatives, in particular, are recognized as organic semiconductors. liberty.eduliberty.edu Their electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, makes them suitable candidates for n-type or electron-transporting materials in optoelectronic devices.

While specific research detailing the application of this compound in organic light-emitting diodes (OLEDs) or other optoelectronic devices is not extensively documented in the current literature, the general characteristics of the pyridazine core suggest a potential role. The hydrazinylmethyl group offers a reactive handle for further functionalization, allowing for the tuning of electronic properties such as the LUMO (Lowest Unoccupied Molecular Orbital) level, which is crucial for efficient electron injection and transport.

It can be postulated that derivatization of the hydrazinyl moiety could lead to the formation of materials with tailored charge-transport capabilities. For instance, condensation reactions could be employed to introduce moieties that enhance intermolecular π-π stacking, a key factor for efficient charge mobility in organic semiconductors. The fundamental pyridazine structure provides the necessary electronic foundation, while the hydrazinylmethyl side chain offers a gateway for molecular engineering to optimize its performance in electronic applications. Further investigation into the synthesis and characterization of novel materials derived from this compound is warranted to fully explore its potential in this domain.

Integration into Polymeric Structures

The incorporation of heterocyclic units into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, or tailored functionalities. The bifunctional nature of this compound, possessing a reactive hydrazine group and the pyridazine ring, suggests its potential as a monomer or a functionalizing agent in polymer synthesis.

However, a comprehensive review of the scientific literature indicates that the specific integration of this compound into polymeric structures is an area with limited reported research. Conceptually, the hydrazine moiety could participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides or with diketones to yield polyhydrazones. Such polymers would feature the pyridazine ring as a recurring unit, potentially imparting unique optical or electronic properties to the resulting material.

The synthesis of pyridazine-containing polymers through various synthetic routes has been explored in a broader context. chemtube3d.com These methods often involve the polymerization of pyridazine-functionalized monomers. While direct polymerization involving this compound has not been detailed, its potential as a building block for novel functional polymers remains an open area for future research and development in materials science.

Precursor Synthesis for Advanced Chemical Entities (Focus on synthetic methodology, not biological activity)

The most significant and well-documented application of this compound lies in its role as a versatile precursor for the synthesis of a variety of advanced heterocyclic compounds. The reactive hydrazinyl group is a key functional handle for constructing fused ring systems, which are prevalent in many biologically active molecules and functional materials.

A primary synthetic utility of hydrazino-substituted pyridazines is in the construction of pyrazole rings. The classical Knorr pyrazole synthesis and related methodologies involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. wikipedia.org In the case of this compound, the hydrazinyl moiety readily reacts with various diketones, ketoesters, and other 1,3-dielectrophiles to yield pyridazinylmethyl-substituted pyrazoles.

The general reaction scheme involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The reaction conditions can be tuned to control the regioselectivity of the cyclization when unsymmetrical 1,3-dicarbonyl compounds are used.

For instance, the reaction of a hydrazinopyridazine with chalcones (α,β-unsaturated ketones) leads to the formation of pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. researchgate.net This methodology provides access to a diverse range of substituted pyrazoles with the pyridazine moiety appended.

Below is a table summarizing the types of precursors that can be synthesized from hydrazinopyridazines:

| Precursor Class | Reagent | Resulting Heterocycle |

| Pyrazoles | 1,3-Diketones | Pyridazinylmethyl-substituted pyrazoles |

| Pyrazolines | Chalcones (α,β-unsaturated ketones) | Pyridazinylmethyl-substituted pyrazolines |

| Triazoles | Dithioesters | Fused triazolopyridazine systems |

| Pyridazinones | α-Ketoacids | Fused pyridazinone derivatives |

The synthetic transformations of this compound are not limited to pyrazole formation. Its reaction with various electrophilic reagents can lead to a wide array of other heterocyclic structures. For example, cyclization with orthoesters can yield triazolopyridazine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

The following table outlines some of the key synthetic transformations of hydrazinopyridazines:

| Reagent | Product Type | Reference |

| 1,3-Dicarbonyl compounds | Pyrazoles | wikipedia.org |

| Chalcones | Pyrazolines | researchgate.net |

| Acetic Anhydride | Acetylhydrazinylpyridazines | researchgate.net |

| Carbon Disulfide | Thiadiazolylpyridazines | researchgate.net |

The utility of this compound as a synthetic precursor is a testament to the rich chemistry of the hydrazine functional group in concert with the pyridazine heterocycle. This compound provides a reliable and versatile platform for the construction of complex molecular architectures with potential applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Hydrazinylmethyl)pyridazine, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via hydrazine-mediated cyclization or condensation reactions. For example, hydrazide derivatives of 3-methylbutane can react with nitriles or carbonyl compounds under acidic conditions to form pyridazine cores . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with UV detection, while structural confirmation employs - and -NMR spectroscopy. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for assessing volatile impurities, as demonstrated in NIST protocols for related pyridazine analogs .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor decomposition via LC-MS to identify degradation products. Evidence from pyridazine derivatives suggests that hydrazine-containing compounds may form hydrazones or oxidize; thus, inert atmosphere storage (argon) and low-temperature (-20°C) preservation are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for acetylcholinesterase inhibition?

- Methodological Answer : SAR studies require systematic substitution at the hydrazinylmethyl group and pyridazine core. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of pyridazine enhances binding to acetylcholinesterase, as shown in analogs like 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives . Computational docking (e.g., AutoDock Vina) using crystal structures of enzyme complexes (PDB: 1ACJ) can predict binding affinities before synthesizing derivatives .

Q. How can conflicting biological activity data for this compound derivatives be resolved across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple models. For instance, pyridazinones with cardiovascular activity showed divergent potencies due to differences in tissue-specific receptor expression . Meta-analysis of datasets (e.g., ChEMBL) can identify trends in bioactivity .

Q. What computational strategies predict the reactivity of this compound in heterocyclic coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like Suzuki-Miyaura couplings. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Evidence from triazolo-pyridazine analogs highlights the importance of electron-deficient pyridazine rings in facilitating cross-coupling .

Q. How can multi-step synthesis of this compound derivatives be optimized for scalability?

- Methodological Answer : Use flow chemistry to enhance reaction control and reduce purification steps. For example, continuous-flow hydrogenation with Pd/C catalysts improves yield in hydrazine reduction steps. Evidence from pyridazinone synthesis shows that microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining regioselectivity .

Q. What experimental approaches evaluate the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Surface adsorption studies require quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adhesion forces on materials like glass or polymers. Pre-condition surfaces with ozone or NO to simulate indoor environments. Related pyridine derivatives exhibit pH-dependent adsorption due to protonation of nitrogen atoms .

Q. How can researchers address the compound’s instability during chromatographic analysis?

- Methodological Answer : Use derivatization (e.g., acetylation of hydrazine groups) to stabilize the compound before GC-MS analysis. For LC-MS, employ acidic mobile phases (0.1% formic acid) to prevent on-column degradation. Evidence from hydrazone-forming reactions indicates that derivatized analogs show improved chromatographic peak symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.